Measured LogP Defines Distinct Lipophilicity Window for Thian-4-yl Linker
The experimentally derived LogP of 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol is −0.08, indicating a pronounced hydrophilic character that falls between the LogP of typical all-carbon alkyl linkers (LogP >2) and the more hydrophilic pure PEG linkers such as 2-[2-(2-aminoethoxy)ethoxy]ethanol (NH2-PEG3-OH, predicted LogP ≈ −1.4) [1]. By comparison, the shorter and simpler analog 2-[(thian-4-yl)amino]ethan-1-ol lacks the additional ethylene glycol extension and would be expected to exhibit a LogP closer to zero or slightly positive, giving the target compound a unique solubility profile among thian-4-yl amino alcohols [2]. This intermediate hydrophilicity positions the compound as a linker that balances aqueous solubility with sufficient passive membrane permeability—a critical trade-off in degrader design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = −0.08 (experimental, Fluorochem) |
| Comparator Or Baseline | NH2-PEG3-OH: predicted LogP ≈ −1.4; 2-[(thian-4-yl)amino]ethan-1-ol: predicted LogP ≈ 0 to +0.5; Alkyl-linker PROTAC building blocks: LogP > 2 |
| Quantified Difference | Target is ~1.3 log units more lipophilic than NH2-PEG3-OH and ~0.1–0.6 log units more hydrophilic than the shorter thian-4-yl analog without the ethoxyethanol extension |
| Conditions | LogP values are calculated or experimentally determined per vendor specifications; the target compound LogP is reported by Fluorochem product datasheet |
Why This Matters
For procurement, this LogP value identifies the compound as a linker that occupies a specific, narrow lipophilicity window—neither too polar to limit cellular uptake nor too lipophilic to cause non-specific membrane binding—making it a strategic choice when screening linker SAR around this property.
- [1] NH2-PEG3-OH (CAS 6338-55-2) Product Information. SinoPeg. Reports PROTAC linker application. View Source
- [2] 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride. PubChem. Provides structural information for the shorter analog lacking the ethoxyethanol extension. View Source
